Rabusertib - 911222-45-2

Rabusertib

Catalog Number: EVT-279684
CAS Number: 911222-45-2
Molecular Formula: C18H22BrN5O3
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rabusertib (LY2603618) is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) investigated for its anticancer properties. [] CHK1 plays a crucial role in the DNA damage response pathway, which is often dysregulated in cancer cells. By inhibiting CHK1, Rabusertib disrupts the cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately cell death.

SAR020106

Compound Description: SAR020106 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). Like Rabusertib, it is being investigated for its potential to enhance the efficacy of DNA-damaging agents in cancer treatment [, ].

Relevance: SAR020106 is structurally related to Rabusertib and shares its mechanism of action as a CHK1 inhibitor. Both compounds have demonstrated synergistic effects when combined with DNA-damaging agents like platinum compounds and gemcitabine in preclinical studies, suggesting potential for combination therapy in cancers such as basal-like breast cancer and ovarian cancer [, ].

Cefepime

Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic that exhibits bactericidal activity by inhibiting bacterial cell wall synthesis. Recent research has identified cefepime as a pharmacologic tumor PD-L1 depleting agent [, ].

Relevance: While structurally unrelated to Rabusertib, cefepime exhibits a synergistic effect when combined with the CHK1 inhibitor in preclinical models [, ]. Cefepime reduces tumor PD-L1 levels, which in turn downregulates Chk2 protein involved in DNA damage response. This depletion of Chk2 sensitizes tumor cells to the cytotoxic effects of Rabusertib, promoting synthetic lethality [, ]. This interaction highlights the potential of combining CHK1 inhibitors with PD-L1 depleting agents like cefepime for enhanced antitumor activity.

Ceftazidime

Compound Description: Ceftazidime, similar to cefepime, is a cephalosporin antibiotic that disrupts bacterial cell wall synthesis. It has also been identified as a pharmacologic tumor PD-L1 depleting agent [].

Relevance: Like cefepime, ceftazidime displays synergistic effects with Rabusertib in vitro and in vivo by depleting tumor PD-L1 and sensitizing cancer cells to the CHK1 inhibitor's action []. This effect underscores the potential of combining specific cephalosporin antibiotics with Rabusertib for improved therapeutic outcomes.

Olaparib

Compound Description: Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes involved in DNA repair, particularly single-strand break repair. It is clinically approved for treating specific cancers with DNA repair deficiencies [, ].

Gemcitabine

Compound Description: Gemcitabine is an anti-metabolite chemotherapy drug that interferes with DNA synthesis by inhibiting ribonucleotide reductase, leading to cell death [, ]. It is used to treat various cancers, including pancreatic, lung, and bladder cancers.

Relevance: Gemcitabine acts synergistically with Rabusertib in preclinical models of basal-like breast cancer and ovarian cancer [, ]. This synergistic interaction is attributed to their combined ability to induce DNA damage and disrupt cell cycle checkpoints, ultimately leading to enhanced tumor cell death.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts, thereby interfering with DNA replication and transcription, ultimately triggering cell death [, ]. It is widely used to treat various cancers, including testicular, ovarian, and lung cancers.

Relevance: Cisplatin exhibits a strong synergistic interaction with Rabusertib in both basal-like and ovarian cancer cell lines [, ]. Combining these agents leads to enhanced tumor cell death, even in cisplatin-resistant cell lines, suggesting a potential strategy to overcome platinum resistance in cancer treatment [].

Source and Classification

Rabusertib is classified as a small molecule kinase inhibitor. It was developed by Eli Lilly and Company and has undergone various phases of clinical trials for its effectiveness against several types of cancers, including non-small cell lung cancer and colorectal cancer. The compound specifically targets the checkpoint kinase 1 pathway, which is crucial for maintaining genomic stability during cell division.

Synthesis Analysis

The synthesis of Rabusertib involves several chemical reactions that yield the final product with high purity. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, which undergo transformations to construct the core structure of Rabusertib.
  2. Key Reactions:
    • Formation of the Core Structure: This typically involves coupling reactions that create the central ring structure characteristic of Rabusertib.
    • Functional Group Modifications: Subsequent steps include introducing specific functional groups that enhance the compound's potency and selectivity towards checkpoint kinase 1.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure a purity level greater than 99% .

The detailed synthetic route often requires optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products.

Molecular Structure Analysis

Rabusertib has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula is C20H23N4O3C_{20}H_{23}N_4O_3, and its molecular weight is approximately 365.43 g/mol.

Structural Features

  • Core Structure: The compound features a morpholine ring, which is critical for its interaction with the target kinase.
  • Functional Groups: Various substituents on the ring system enhance solubility and binding affinity to checkpoint kinase 1.
  • 3D Conformation: The spatial arrangement of atoms allows for optimal interaction with the active site of checkpoint kinase 1, facilitating effective inhibition.

Crystallographic studies may provide insights into the precise interactions between Rabusertib and its target at the molecular level.

Chemical Reactions Analysis

Rabusertib participates in several key chemical reactions relevant to its mechanism of action:

  1. Inhibition of Checkpoint Kinase 1: By binding to the active site of checkpoint kinase 1, Rabusertib prevents phosphorylation events necessary for cell cycle progression in response to DNA damage.
  2. Induction of Apoptosis: The compound has been shown to increase DNA damage and induce apoptosis in cancer cells, particularly when used in combination with other chemotherapeutic agents like gemcitabine and pemetrexed .
  3. Synergistic Effects: In vitro studies indicate that Rabusertib enhances the efficacy of other treatments by sensitizing resistant cancer cells to apoptosis through increased DNA damage .

These reactions underscore Rabusertib's potential as an adjunct therapy in cancer treatment regimens.

Mechanism of Action

Rabusertib exerts its effects primarily by inhibiting checkpoint kinase 1, leading to several downstream effects:

  • Disruption of Cell Cycle Checkpoints: Inhibition of checkpoint kinase 1 results in failure to arrest the cell cycle in response to DNA damage, promoting progression through S-phase and G2/M transitions despite unresolved DNA lesions.
  • Increased Sensitivity to DNA-Damaging Agents: By impairing the ability of cells to repair DNA damage effectively, Rabusertib sensitizes tumor cells to chemotherapy and radiation therapy.
  • Apoptotic Pathways Activation: The compound induces apoptosis through mechanisms that may involve both caspase-dependent and caspase-independent pathways, contributing to its anticancer efficacy .
Physical and Chemical Properties Analysis

Rabusertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can be obtained through experimental methods but typically falls within a range consistent with similar small molecules.

These properties are crucial for formulation development in clinical settings.

Applications

The primary application of Rabusertib lies in oncology:

Molecular Mechanisms of Chk1 Inhibition by Rabusertib

Structural Basis of Rabusertib-Chk1 Interaction

Rabusertib (LY2603618) is a selective ATP-competitive inhibitor that binds the kinase domain of checkpoint kinase 1 (Chk1), a master regulator of the DNA damage response (DDR). Structural analyses reveal that Rabusertib anchors to Chk1’s hinge region through critical hydrogen bonds between its urea carbonyl group and the backbone residues Glu85 and Cys87. This binding is stabilized by additional interactions: the inhibitor’s aminopyridine moiety occupies the hydrophobic pocket near the gatekeeper residues, while its bromophenyl group extends toward the ribose-binding site, creating steric hindrance that prevents ATP binding [2] [10]. The compound’s chiral center (S-configuration) is essential for optimal orientation within the ATP-binding cleft, as demonstrated by 30-fold reduced potency in R-enantiomer analogs [2]. Crystallographic studies further show that Rabusertib binding induces conformational changes in the activation loop (Asp148-Asn155), locking Chk1 in an inactive state incompatible with substrate phosphorylation [10].

Table 1: Key Structural Interactions in the Rabusertib-Chk1 Complex

Rabusertib MoietiesChk1 ResiduesInteraction TypeFunctional Consequence
Urea carbonylGlu85, Cys87Hydrogen bondingAnchoring to hinge region
Aminopyridine ringLeu15, Val68Hydrophobic packingStabilizes hydrophobic pocket
Bromophenyl groupLeu84, Gly90Steric occlusionBlocks ATP phosphate binding
Chiral center (S-config)Asp148, Asn135ElectrostaticOptimal kinase domain alignment

ATP-Competitive Inhibition and Selectivity Profiling

Rabusertib inhibits Chk1 with an IC₅₀ of 7 nM, demonstrating >1,700-fold selectivity over Chk2 (IC₅₀ = 12,000 nM) [8]. Kinase profiling against 290 human kinases revealed only 4 off-target hits with IC₅₀ < 100 nM: PDK1 (IC₅₀ = 893 nM), CaMKII (IC₅₀ = 1,550 nM), MET (IC₅₀ = 2,200 nM), and VEGFR3 (IC₅₀ = 2,128 nM) [8] [2]. This selectivity arises from Rabusertib’s exploitation of Chk1-specific structural features:

  • Gatekeeper Specificity: Chk1’s small gatekeeper residue (Ser147) accommodates Rabusertib’s aminopyridine, whereas bulkier residues in Chk2 (Phe420) create steric clash [2].
  • Water-Mediated Interactions: Unique water networks in Chk1’s selectivity surface enable hydrogen bonding absent in off-target kinases [2].
  • DFG Motif Compatibility: Rabusertib binds without displacing the regulatory DFG motif, unlike promiscuous Type II inhibitors [10].Functional assays confirm minimal inhibition of Chk2-mediated phosphorylation of BRCA1 or p53 even at 10 µM Rabusertib, underscoring its mechanistic precision [6].

Modulation of DNA Damage Checkpoint Signaling

Rabusertib disrupts the ATR-Chk1 signaling axis, preventing phosphorylation of downstream DDR effectors. In basal-like breast cancer cells, Rabusertib (300 nM) abrogates Chk1 autophosphorylation at Ser296 and ATR-mediated phosphorylation at Ser317/345, reducing phospho-Chk1 levels by >80% within 2 hours [1] [6]. This impairs:

  • Rad51 Foci Formation: Recruitment of Rad51 to double-strand breaks decreases 4.3-fold, disabling homologous recombination repair [6].
  • Replication Fork Stability: Unprotected forks collapse under replication stress, increasing single-stranded DNA gaps 6.1-fold [7].
  • PARP1 Cleavage: Combination with platinum agents enhances PARP1 degradation (2.8-fold increase), shifting DDR balance toward apoptosis [6].These effects create synthetic lethality with DNA-damaging agents. In cisplatin-resistant HCC3153 breast cancer cells, Rabusertib co-administration reduces IC₅₀ from 28 µM to 1.4 µM by overriding Chk1-mediated repair adaptation [6].

Table 2: Synergistic Interactions of Rabusertib with DNA-Damaging Agents

Combination PartnerCancer ModelSynergy MetricsMechanistic Outcome
CisplatinBasal-like breast cancerCI = 0.2–0.4*γH2AX foci ↑ 4.2-fold; caspase-3 ↑ 300%
GemcitabinePancreatic cancerCI = 0.3dATP pool depletion; replication fork collapse
OlaparibBRCA-proficient tumorsCI = 0.45PARP trapping persistence; BER suppression
PemetrexedNSCLCCI = 0.25TS inhibition; Chk1-mediated recovery block

*CI: Combination Index (<0.7 indicates synergy) [1] [3] [6]

Impact on Cell Cycle Regulation (G2/M Arrest, S-Phase Progression

Rabusertib forces premature cell cycle progression through dysregulated checkpoints:

  • G2/M Abrogation: By inhibiting Cdc25C phosphorylation, Rabusertib prevents Cyclin B1-Cdk1 activation, overriding radiation-induced G2 arrest. Head and neck squamous cell carcinoma (HNSCC) cells treated with Rabusertib (200 nM) exhibit 71% mitotic entry despite unrepaired DNA damage, vs. 9% in controls [7].
  • S-Phase Catastrophe: In replicating cells, Rabusertib accelerates origin firing while destabilizing forks. This increases replication protein A (RPA)-coated ssDNA by 3.5-fold, triggering ssDNA exhaustion and apoptosis within S-phase [7] [9].
  • Bimodal Cell Death: Sensitive cells (e.g., TP53-mutant HNSCC) undergo S-phase apoptosis (caspase-8 activation ↑ 8-fold), while resistant lines experience mitotic catastrophe from chromosomal breaks [7].Notably, Rabusertib spares non-transformed cells: Oral keratinocytes tolerate 2.5 µM Rabusertib (EC₅₀ >10-fold higher than in HNSCC) due to intact G₁/S checkpoints [7].

Table 3: Cell Cycle Effects of Rabusertib Monotherapy

Cell LineGenetic BackgroundRabusertib EC₅₀Primary Cell Cycle Defect
UM-SCC-22A (HNSCC)TP53 mutant; CDKN2A⁻152 nMS-phase apoptosis (↑ 85% sub-G₁)
VU-SCC-096 (HNSCC)TP53 mutant; CCND1 amp842 nMMitotic catastrophe (↑ 12-fold multipolar spindles)
MCF10A (normal breast)TP53 WT>5,000 nMTransient G₁ arrest; no apoptosis
HS578T (breast cancer)BRCA1 hypomorph210 nMGeminin degradation; rereplication

Data derived from [1] [7] [6]

Properties

CAS Number

911222-45-2

Product Name

Rabusertib

IUPAC Name

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea

Molecular Formula

C18H22BrN5O3

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1

InChI Key

SYYBDNPGDKKJDU-ZDUSSCGKSA-N

SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3

Solubility

Soluble in DMSO, not in water

Synonyms

LY2603618; LY 2603618; LY-2603618; Rabusertib

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3

Isomeric SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.